

physicochemical properties of 3-hydroxy-7-nitro-1H-benzimidazol-2-one

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Compound of Interest

Compound Name: 3-hydroxy-7-nitro-1H-benzimidazol-2-one

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An In-depth Technical Guide on the Physicochemical Properties of **3-hydroxy-7-nitro-1H-benzimidazol-2-one**

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of **3-hydroxy-7-nitro-1H-benzimidazol-2-one**. Due to the limited availability of direct experimental data for this specific compound, this document outlines the expected properties and detailed experimental protocols based on established knowledge of structurally related benzimidazolone derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of the molecule's characteristics. The content includes projected quantitative data, detailed experimental methodologies for its determination, and visual representations of relevant workflows and potential biological pathways.

Chemical Structure and Properties

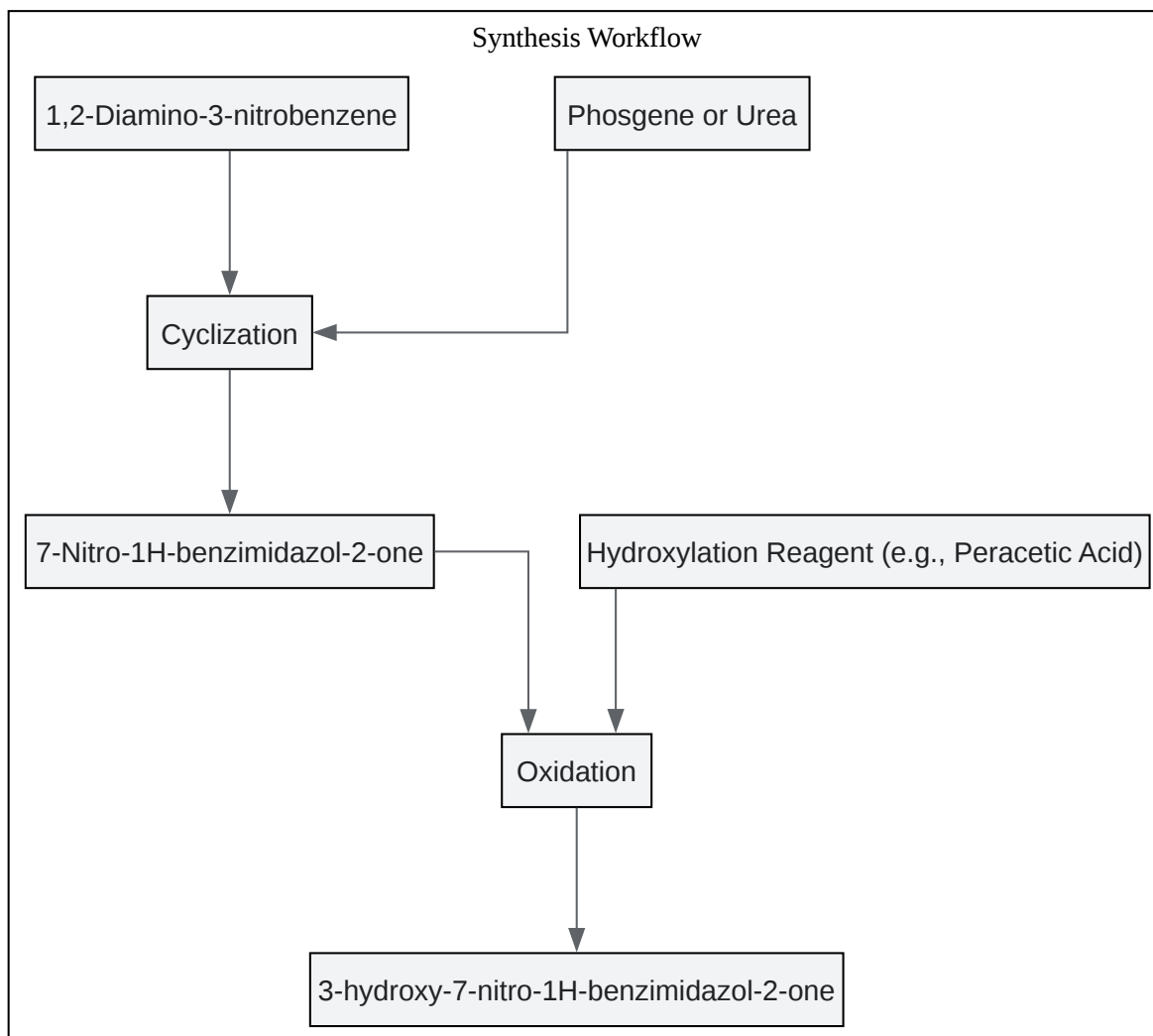
3-hydroxy-7-nitro-1H-benzimidazol-2-one is a heterocyclic compound belonging to the benzimidazolone class. The presence of a nitro group and a hydroxyl group on the benzimidazole core is expected to significantly influence its electronic and, consequently, its physicochemical and biological properties.

Table 1: Predicted Physicochemical Properties of **3-hydroxy-7-nitro-1H-benzimidazol-2-one**

Property	Predicted Value/Range	Method of Prediction/Basis
Molecular Formula	C ₇ H ₅ N ₃ O ₄	-
Molecular Weight	195.14 g/mol	-
Melting Point	>300 °C (with decomposition)	Based on similar nitro-substituted benzimidazolones.
pKa	5.0 - 6.0 (acidic proton on N1-H) and 8.0 - 9.0 (3-hydroxy group)	Estimated based on the electron-withdrawing nitro group and the acidic nature of the N-H and O-H protons.
Solubility	Poorly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF).	General solubility characteristics of benzimidazolone derivatives.
LogP	1.5 - 2.5	Calculated based on structural analogues.

Synthesis and Characterization

The synthesis of **3-hydroxy-7-nitro-1H-benzimidazol-2-one** can be hypothetically achieved through a multi-step process, as outlined in the workflow below.



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Caption: Hypothetical synthesis workflow for **3-hydroxy-7-nitro-1H-benzimidazol-2-one**.

Experimental Protocols

Determination of Melting Point

The melting point of **3-hydroxy-7-nitro-1H-benzimidazol-2-one** can be determined using a standard capillary melting point apparatus.

- A small, dry sample of the compound is packed into a capillary tube.
- The capillary tube is placed in the melting point apparatus.
- The temperature is gradually increased at a rate of 1-2 °C per minute.
- The temperature range at which the compound melts is recorded.

Determination of pKa

The pKa values can be determined by potentiometric titration or UV-Vis spectrophotometry.

- A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO).
- The solution is titrated with a standard solution of a strong base (e.g., NaOH).
- The pH of the solution is measured after each addition of the titrant.
- A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the half-equivalence point.

Determination of Solubility

The equilibrium solubility of the compound can be determined using the shake-flask method.

- An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer solutions at different pH values).
- The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).
- The suspension is filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

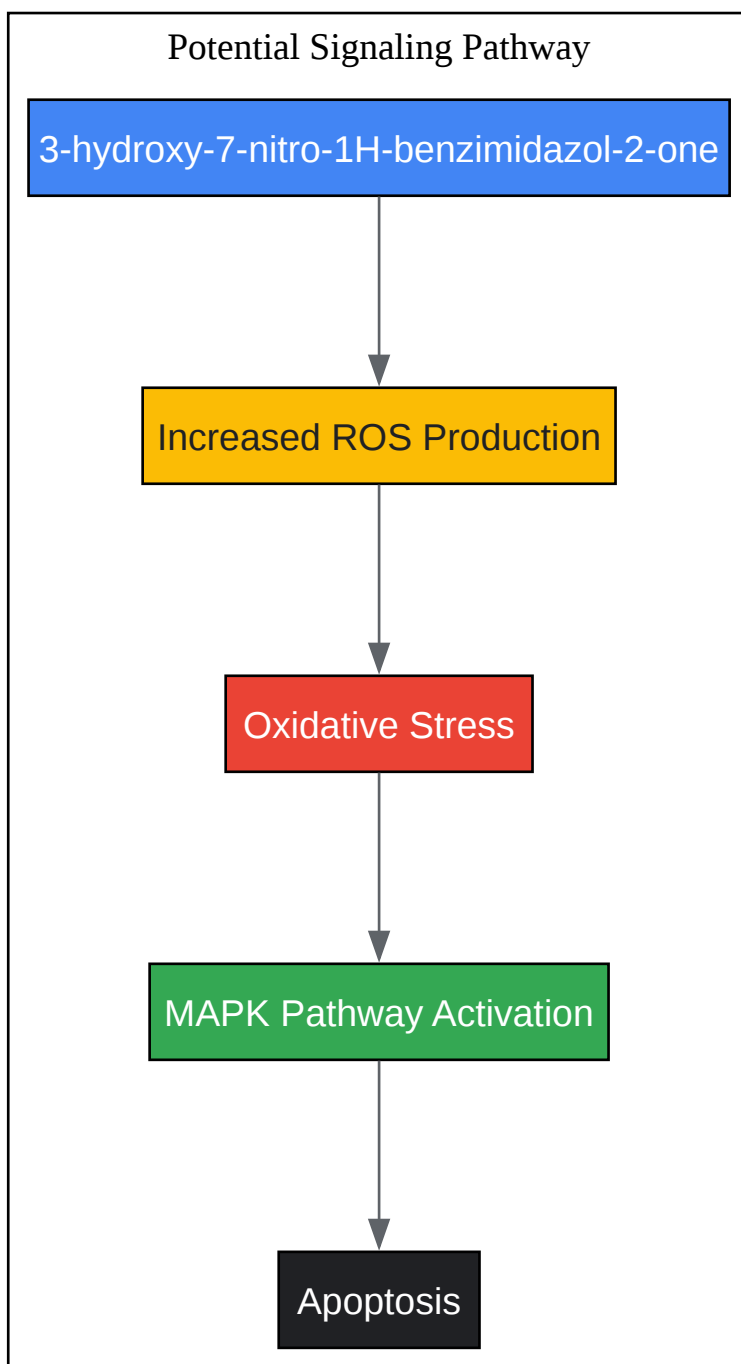
Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for **3-hydroxy-7-nitro-1H-benzimidazol-2-one**

Technique	Expected Peaks/Signals
^1H NMR	Aromatic protons (δ 7.0-8.5 ppm), N-H proton (broad singlet, δ 10-12 ppm), O-H proton (broad singlet, variable ppm).
^{13}C NMR	Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (δ 150-160 ppm).
IR (cm^{-1})	N-H stretch (3200-3400), C=O stretch (1680-1720), N-O stretch (1500-1550 and 1300-1350), O-H stretch (3300-3500, broad).
Mass Spec (m/z)	Molecular ion peak corresponding to the molecular weight (e.g., $[\text{M}+\text{H}]^+$ at 196.03).

Potential Biological Activity and Signaling Pathways

Nitro-substituted benzimidazolones have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. The mechanism of action for such compounds often involves the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.



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Caption: Postulated signaling pathway for the biological activity of **3-hydroxy-7-nitro-1H-benzimidazol-2-one**.

Conclusion

This technical guide provides a foundational understanding of the expected physicochemical properties of **3-hydroxy-7-nitro-1H-benzimidazol-2-one**. The presented data, being predictive in nature, underscores the necessity for empirical validation. The detailed experimental protocols offer a clear roadmap for researchers to determine the precise characteristics of this compound. Further investigation into its biological activities is warranted to explore its potential therapeutic applications.

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